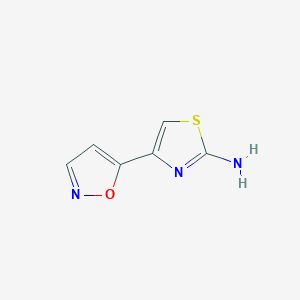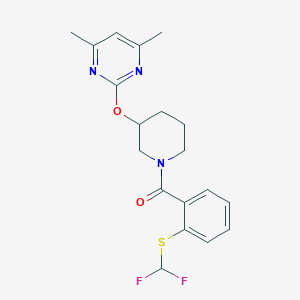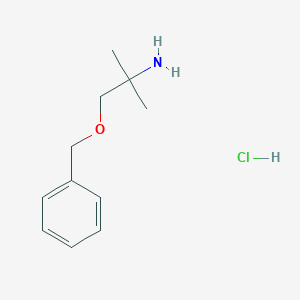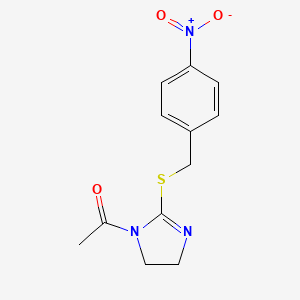
4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazoles and thiazoles are types of heterocyclic compounds, which are compounds that contain a ring structure made up of at least two different elements. Oxazoles have a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . Thiazoles, on the other hand, have a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazole and thiazole derivatives often involves the reaction of amines, alcohols, and unsaturated compounds . For example, Patel et al. synthesized a series of compounds containing oxazole moieties by reacting 2,6-dichloro-phenylamino-phenyl methyl with substituted phenyl amino .
Molecular Structure Analysis
Oxazoles and thiazoles have a doubly unsaturated 5-membered ring. In oxazoles, one oxygen atom is at position 1 and a nitrogen atom is at position 3, separated by a carbon atom in-between . In thiazoles, one sulfur atom is at position 1, a nitrogen atom is at position 3, separated by a carbon atom in-between .
Chemical Reactions Analysis
The chemical reactions of oxazoles and thiazoles can be quite diverse, depending on the specific compound and the conditions. For example, the reaction of hydroximoyl chloride with triethylamine in methanol can give the corresponding methyl ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .
Applications De Recherche Scientifique
Antitumor Activity
4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine and its derivatives have been explored for their potential antitumor activities. Studies show that certain derivatives exhibit significant antitumor effects against various cancer cell lines. For example, a study synthesized a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which displayed good antitumor activity with an IC50 value of 26 μM against the Hela cell line (Ye et al., 2015). Another study on arylazothiazoles and 1,3,4-thiadiazoles, which are closely related to 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine, revealed promising anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015).
Corrosion Inhibition
Research also indicates that thiazole derivatives, including 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine, can be effective corrosion inhibitors. For instance, a study on the corrosion inhibition ability of thiazoles on the copper surface in 1 M HCl solution showed that these compounds could be employed as effective corrosion inhibitors (Farahati et al., 2019).
Synthesis of Heterocyclic Compounds
The compound and its derivatives play a crucial role in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry. The synthesis of aminothiazole derivatives and their analysis through density functional theory (DFT) have been reported, highlighting their significance in organic chemistry and potential biological applications (Adeel et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-4(3-11-6)5-1-2-8-10-5/h1-3H,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVLZAJGCVITKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)
![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2882026.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2882027.png)
![Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2882029.png)


![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)

